molecular formula C16H20N2O4 B1402104 Tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate CAS No. 1437312-02-1

Tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate

Cat. No.: B1402104
CAS No.: 1437312-02-1
M. Wt: 304.34 g/mol
InChI Key: OLBBXBXMUUCFFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate is a synthetic compound with the molecular formula C16H20N2O4 and a molecular weight of 304.34 g/mol. This compound is known for its applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

The synthesis of tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate typically involves the reaction of tert-butyl 3,5-dioxopiperidine-1-carboxylate with benzyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of various substituted derivatives.

Scientific Research Applications

Tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the study of reaction mechanisms.

    Biology: This compound is used in the development of biochemical assays and as a probe for studying enzyme activities.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor studies, it can act as an agonist or antagonist, influencing the signaling pathways involved .

Comparison with Similar Compounds

Tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate can be compared with similar compounds such as:

    Tert-butyl 4-benzyl-3,5-dimethylpiperazine-1-carboxylate: This compound has additional methyl groups, which may affect its reactivity and biological activity.

    Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate:

    Tert-butyl 3,5-dioxopiperidine-1-carboxylate: This compound lacks the benzyl group, making it less complex and potentially less versatile in certain applications.

Properties

IUPAC Name

tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-16(2,3)22-15(21)17-10-13(19)18(14(20)11-17)9-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBBXBXMUUCFFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)N(C(=O)C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-benzyl-3,5-dioxopiperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.